molecular formula C13H14O3 B14387078 2-Oxo-1-phenylpent-3-en-1-yl acetate CAS No. 88493-43-0

2-Oxo-1-phenylpent-3-en-1-yl acetate

Cat. No.: B14387078
CAS No.: 88493-43-0
M. Wt: 218.25 g/mol
InChI Key: HRCBYUXPCMMFTC-UHFFFAOYSA-N
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Description

2-Oxo-1-phenylpent-3-en-1-yl acetate is an organic compound with the molecular formula C13H14O3. It is a derivative of pentenone and is characterized by the presence of a phenyl group and an acetate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-phenylpent-3-en-1-yl acetate typically involves the reaction of 1-phenyl-1,3-butanedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-phenylpent-3-en-1-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenating agents (e.g., PCl5) or amines (e.g., NH3) are employed.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of phenylpentanol derivatives.

    Substitution: Formation of phenylpentyl halides or amines.

Scientific Research Applications

2-Oxo-1-phenylpent-3-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenylpent-3-en-1-yl acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Oct-1-en-3-yl acetate
  • Pent-1-en-3-ol
  • Oct-1-en-3-one

Uniqueness

2-Oxo-1-phenylpent-3-en-1-yl acetate is unique due to its specific combination of a phenyl group and an acetate ester. This structure imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

88493-43-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(2-oxo-1-phenylpent-3-enyl) acetate

InChI

InChI=1S/C13H14O3/c1-3-7-12(15)13(16-10(2)14)11-8-5-4-6-9-11/h3-9,13H,1-2H3

InChI Key

HRCBYUXPCMMFTC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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